N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-propyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- **4-(dimethylamino)phenyl]-1H-pyrazol-3-amine
- **1-propyl-1H-pyrazol-3-amine
- **4-(dimethylamino)benzaldehyde
Comparison: N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N4 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-4-10-19-11-9-15(17-19)16-12-13-5-7-14(8-6-13)18(2)3/h5-9,11H,4,10,12H2,1-3H3,(H,16,17) |
InChI Key |
FSLTYCBVUKAWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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